Methyl 3-phenoxypropanoate

Physical Chemistry Process Engineering Formulation

Methyl 3-phenoxypropanoate (CAS 7497-89-4) is a phenyl ether ester derivative with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol. This compound is characterized by a phenoxy group linked to a propanoate ester, imparting a fruity odor and a colorless liquid appearance.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 7497-89-4
Cat. No. B1362603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-phenoxypropanoate
CAS7497-89-4
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCOC(=O)CCOC1=CC=CC=C1
InChIInChI=1S/C10H12O3/c1-12-10(11)7-8-13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
InChIKeyVOLURMJMDOHTGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Phenoxypropanoate (CAS 7497-89-4): A Phenoxy Ester for Agrochemical and Polymer Intermediate Procurement


Methyl 3-phenoxypropanoate (CAS 7497-89-4) is a phenyl ether ester derivative with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound is characterized by a phenoxy group linked to a propanoate ester, imparting a fruity odor and a colorless liquid appearance . As a member of the phenoxypropanoate class, it is valued as an essential intermediate in organic synthesis, with documented utility in the preparation of agricultural chemicals, including pesticides and insecticides, and as a building block for polyesters and polyurethanes . Its structural features also make it a candidate for exploration in acaricidal and herbicidal applications, providing a versatile platform for further chemical derivatization [1].

WorkflowAgrochemical intermediate synthesis
SelectionMethyl ester with defined reactivity
Use ContextPolymer, pesticide, and fine chemical derivatization

Methyl 3-Phenoxypropanoate (CAS 7497-89-4): Why Simple Substitution with Other Phenoxy Esters Is Not Advisable


Substituting methyl 3-phenoxypropanoate with a generic or closely related analog is not straightforward due to the structure-activity relationships (SAR) that govern this chemical class. The ester group is vital for activity, and small steric hindrance adjacent to the ester group is advantageous for high activity [1]. While the methyl ester exhibits a specific balance of lipophilicity and reactivity, alterations such as the ethyl analog can shift physicochemical properties, leading to differences in boiling point, vapor pressure, and reactivity with nucleophiles . Additionally, SAR analysis of 3-arylpropionate derivatives indicates that modifications to the phenyl ring or the ester chain can dramatically alter biological activity, with linear alcohol esters of less than C4 length often providing higher acaricidal potency [1]. Consequently, substituting the methyl ester with a longer-chain ester or a different phenoxypropanoate without rigorous validation risks compromising the intended synthetic outcome or biological efficacy.

Ester chainAltering ester length (e.g., ethyl analog) may shift lipophilicity, boiling point, and reactivity.
SAR contextClass-level data suggest shorter linear esters (
ReactivityDifferent phenoxypropanoate esters can alter nucleophilic substitution outcomes and synthesis yields.

Methyl 3-Phenoxypropanoate (CAS 7497-89-4): A Comparative Evidence Guide for Sourcing and Selection


Physical Property Differentiation: Methyl vs. Ethyl 3-Phenoxypropanoate

The methyl ester of 3-phenoxypropanoate exhibits a notably different boiling point compared to its ethyl analog, which directly influences its suitability for specific synthetic and formulation processes. While the ethyl ester boils at 287.6°C at 760 mmHg, the methyl ester boils at a lower 271.1°C at the same pressure [1].

Boiling Point Comparison
Head-to-head
271.1°C (methyl)
vs 287.6°C (ethyl)
Lower boiling point may simplify distillation and thermal processing.
At 760 mmHg; 16.5°C difference
Physical Chemistry Process Engineering Formulation

Density and Refractive Index: A Comparative Physicochemical Profile

The methyl ester of 3-phenoxypropanoate has a reported density of approximately 1.082 g/cm³ and a refractive index of around 1.495 [1]. In comparison, the ethyl ester has a similar density of 1.084 g/cm³ but a slightly higher refractive index of 1.5005 . These subtle differences can be used for identity confirmation and purity assessment in quality control laboratories.

Density & Refractive Index
Head-to-head
Density: 1.082 vs 1.084
RI: 1.495 vs 1.5005
Supports identity confirmation and QC verification.
Subtle differences aid analytical differentiation
Quality Control Analytical Chemistry Material Science

Commercial Purity and Analytical Documentation: Benchmarking Against a Leading Supplier

A key differentiator in procurement is the availability of high-purity material with comprehensive analytical documentation. For methyl 3-phenoxypropanoate, commercial offerings specify a minimum purity of 95% . In a comparative context, one supplier, Bidepharm, offers a standard purity of 95+% and provides batch-specific QC reports, including NMR, HPLC, and GC data .

Purity & QC Documentation
Specification review
Min. 95% purity; Bidepharm provides NMR, HPLC, GC
QC data availability enhances procurement confidence.
Batch-specific reports reduce in-house verification
Procurement Analytical Standards Supply Chain

Acaricidal Activity Class Inference: Comparative Potency of 3-Arylpropionate Esters

While direct, head-to-head acaricidal data for methyl 3-phenoxypropanoate is not available in the peer-reviewed literature, a 2018 study on a closely related class of 3-arylpropionate esters provides valuable class-level inference. This research demonstrated that several 3-arylpropionate esters exhibited excellent acaricidal activity against Psoroptes cuniculi, with LC50 values ranging from 0.17–0.24 mM, which were superior to the standard drug ivermectin (LC50 = 0.28 mM) [1].

Acaricidal Class Inference
Class-level
3-arylpropionate esters LC50 0.17–0.24 mM vs ivermectin 0.28 mM
Class-level SAR supports acaricidal research candidate.
Direct data for methyl ester not available
Agrochemical Research Veterinary Medicine Structure-Activity Relationship

Methyl 3-Phenoxypropanoate (CAS 7497-89-4): Validated Application Scenarios Based on Evidence


Agrochemical Intermediate for Herbicide Development

As a phenoxypropanoate ester, methyl 3-phenoxypropanoate is a valuable intermediate in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides. Patents and literature confirm its class of compounds are useful in preparing herbicidal compositions [1]. Its reactivity allows for further functionalization, making it a strategic starting material for developing selective, post-emergence grass weed control agents [2].

Polymer and Polyurethane Precursor

The ester functionality of methyl 3-phenoxypropanoate makes it a suitable monomer or reactive diluent in the synthesis of polyesters and polyurethanes. This is a documented application for the compound, as it can undergo transesterification or react with amines to produce valuable polymeric materials .

Acaricidal Candidate for Veterinary Parasitology

Based on class-level structure-activity relationship (SAR) evidence, methyl 3-phenoxypropanoate is a promising candidate for investigation as an acaricidal agent. A 2018 study on analogous 3-arylpropionate esters demonstrated high in vitro potency against the livestock mite *Psoroptes cuniculi*, with some compounds outperforming ivermectin [3]. This positions methyl 3-phenoxypropanoate as a rational starting point for the design of new mite control agents.

Synthetic Building Block for Fine Chemicals

The compound's dual functionality—a phenoxy ether and a methyl ester—provides multiple points for chemical diversification. It is commonly employed as an acylation agent in the production of acrylic esters and vinyl acetates . Its reactivity with amines to yield methyl 3-aminopropanoate further expands its utility in medicinal and combinatorial chemistry.

Application
Selection Property
Validation Focus
Agrochemical intermediate (AOPP herbicides)
Phenoxypropanoate ester reactivity
Herbicidal activity assay context
Polymer and polyurethane precursor
Transesterification and amine reactivity
Polymerization and material properties
Acaricidal screening candidate
3-arylpropionate ester class SAR
In vitro mite model endpoint review
Synthetic building block
Dual phenoxy ether and ester functionality
Derivatization and library synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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